molecular formula C6H5F3O3 B13521058 Methyl2-hydroxy-2-(trifluoromethyl)but-3-ynoate

Methyl2-hydroxy-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B13521058
M. Wt: 182.10 g/mol
InChI Key: BSJCWEMJCUIAEM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is an organic compound with the molecular formula C6H5F3O3 It is known for its unique structure, which includes a trifluoromethyl group and a hydroxyl group attached to a but-3-ynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate typically involves the reaction of trifluoromethylacetylene with methyl glyoxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical production of this compound. The industrial methods focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate can be compared with other similar compounds, such as:

    Methyl 2-hydroxy-2-(difluoromethyl)but-3-ynoate: This compound has two fluorine atoms instead of three, which can affect its reactivity and properties.

    Methyl 2-hydroxy-2-(chloromethyl)but-3-ynoate: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different chemical behavior and applications.

The uniqueness of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C6H5F3O3

Molecular Weight

182.10 g/mol

IUPAC Name

methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate

InChI

InChI=1S/C6H5F3O3/c1-3-5(11,4(10)12-2)6(7,8)9/h1,11H,2H3

InChI Key

BSJCWEMJCUIAEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#C)(C(F)(F)F)O

Origin of Product

United States

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